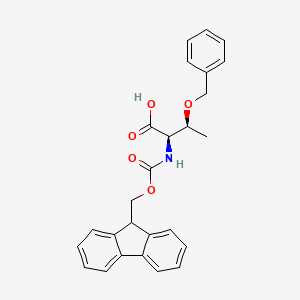
Fmoc-beta-(2-quinolyl)-d-ala-oh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-beta-(2-quinolyl)-d-ala-oh, also known as Fmoc-β-Q-D-Ala-OH, is a synthetic peptide that has a wide range of applications in scientific research. It is a novel peptide that has been developed for use in research laboratories due to its unique properties. Fmoc-β-Q-D-Ala-OH is a highly efficient and cost-effective synthetic peptide that can be used to study various biochemical and physiological processes. This peptide has been used in a variety of research applications, including biochemistry, molecular biology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Impurity Analysis in Peptide Synthesis
Isidro-Llobet et al. (2007) discuss the side-reactions in the preparation of Fmoc protected amino acids, highlighting the formation of Fmoc-beta-Ala-OH as a significant side-reaction. This study provides insights into the challenges of synthesizing pure Fmoc-amino acid derivatives, with implications for the synthesis of Fmoc-beta-(2-quinolyl)-d-ala-oh (Isidro-Llobet et al., 2007).
Contamination Issues in Peptide Manufacturing
Research by Hlebowicz et al. (2008) identified beta-Ala contamination in Fmoc-amino acid derivatives, including Fmoc-beta-Ala-OH, as a prevalent issue in peptide drug substance manufacturing. This study is crucial for understanding the quality control measures needed in the synthesis of peptides and related compounds like Fmoc-beta-(2-quinolyl)-d-ala-oh (Hlebowicz et al., 2008).
Self-Assembly and Gelation of Fmoc-Dipeptide Hydrogelators
Eckes et al. (2014) explored the self-assembly of Fmoc-conjugated peptides into nanostructures, demonstrating their potential in developing soft biomaterials. This research has implications for the study of Fmoc-beta-(2-quinolyl)-d-ala-oh in the context of biomaterial development (Eckes et al., 2014).
Macrophage Targeting with PEGtide Dendrons
Gao et al. (2013) designed PEGtide dendrons for macrophage targeting using Fmoc solid-phase peptide synthesis (SPPS) protocols. Their research offers insights into the use of Fmoc-protected amino acids in targeted drug delivery, which could extend to Fmoc-beta-(2-quinolyl)-d-ala-oh (Gao et al., 2013).
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-2-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)25(15-18-14-13-17-7-1-6-12-24(17)28-18)29-27(32)33-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)/t25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOMHXAHHXHYMO-RUZDIDTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601145308 |
Source


|
| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601145308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-beta-(2-quinolyl)-d-ala-oh | |
CAS RN |
214852-58-1 |
Source


|
| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214852-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601145308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














